2-Chlorophenylacetic acid

Description

Structure

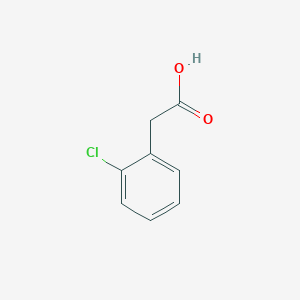

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJAAIZKRJJZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179194 | |

| Record name | (2-Chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-36-2 | |

| Record name | (2-Chlorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BF49L8BR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chlorophenylacetic Acid

Hydrolysis-Based Synthetic Routes

Acid Hydrolysis of Chlorinated Benzene (B151609) Acetonitrile Derivatives

A prevalent and industrially scalable method for producing 2-chlorophenylacetic acid is the acid hydrolysis of 2-chlorobenzyl cyanide (2-chlorobenzene acetonitrile). nbinno.comgoogle.com This process is noted for its efficiency and is a well-established route for industrial production. nbinno.com The reaction typically involves treating 2-chlorobenzyl cyanide with an aqueous solution of a strong acid, such as sulfuric acid, and heating the mixture. google.com

The concentration of the acid plays a crucial role in the reaction's efficiency. For instance, using sulfuric acid at a concentration of 70% or higher can lead to the oxidation of the nitrile or other side reactions, which can affect the color and purity of the final product. google.com Conversely, if the sulfuric acid concentration is below 60%, the reaction time is significantly prolonged, and the hydrolysis may be incomplete. google.com Research has shown that using a 40-60% aqueous sulfuric acid solution can yield a crude product with better color, often appearing nearly colorless. google.com

In a typical laboratory-scale synthesis, 98% sulfuric acid is mixed with water, and then 2-chlorobenzyl cyanide is slowly added. The mixture is heated, and after the reaction is complete, the product is isolated by cooling, crystallization, and filtration. google.com

Phase-Transfer Catalysis in Hydrolysis Reactions

Phase-transfer catalysis (PTC) is a valuable technique employed to enhance the rate and yield of hydrolysis reactions for producing carboxylic acids from nitriles. While direct literature on the use of PTC specifically for the hydrolysis of 2-chlorobenzyl cyanide to this compound is not abundant, the principles of PTC are widely applied in similar transformations. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and polyethylene (B3416737) glycols, facilitate the transfer of reactants between immiscible phases (e.g., an organic phase containing the nitrile and an aqueous phase containing the hydrolysis agent). google.comgoogle.com This enhanced mixing overcomes the mass transfer limitations, leading to faster reaction rates. For example, in the synthesis of phenylacetic acids from acetophenones via thiomorpholides, the use of triethyl benzyl (B1604629) ammonium chloride (TEBA) as a phase-transfer catalyst dramatically reduces the reaction time. mdma.ch

Electrochemical Synthesis Approaches

Electrocarboxylation of α,α-Dichloroarylmethane Derivatives

Electrochemical methods offer an alternative route to this compound. One such method is the electrocarboxylation of α,α-dichloroarylmethane derivatives. mdpi.com This approach involves the reduction of a compound like 2-chloro-α,α-dichlorotoluene at a cathode in the presence of carbon dioxide. The process yields α-chloroarylacetic acid derivatives with high selectivity, although the yields may be modest. mdpi.comresearchgate.net

The proposed mechanism involves a two-electron reduction of the α,α-dichloroarylmethane derivative at the cathode to form an α-chloro anion. This anion then reacts with carbon dioxide to produce the corresponding α-chlorophenylacetic carboxylate. mdpi.com Simultaneously, a sacrificial anode, such as aluminum, is oxidized. mdpi.com While this method has been demonstrated for various α-chlorophenylacetic acid derivatives, it is a less common approach compared to traditional chemical synthesis. mdpi.com

| Starting Material | Product | Yield (%) | Reference |

| α,α-dichlorophenylmethane | α-chlorophenylacetic acid | 44 | researchgate.net |

| p-trifluoromethyl-α,α-dichlorotoluene | p-trifluoromethyl-α-chlorophenylacetic acid | 37 | researchgate.net |

| p-fluoro-α,α-dichlorotoluene | p-fluoro-α-chlorophenylacetic acid | 54 | researchgate.net |

| p-methyl-α,α-dichlorotoluene | p-methyl-α-chlorophenylacetic acid | 54 | researchgate.net |

Catalytic Synthesis Routes

Cobalt Nitrate (B79036)/Acetate (B1210297) Catalyzed Reactions

Catalytic methods involving transition metals have been explored for the synthesis of phenylacetic acids. Cobalt-catalyzed carbonylation of benzyl halides represents a significant route. In this process, a benzyl halide is reacted with carbon monoxide in the presence of a cobalt catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), often under phase-transfer conditions. researchgate.net This method allows for the synthesis of phenylacetic acid derivatives in high yields under mild conditions (e.g., 1 bar CO pressure and room temperature). researchgate.net

While specific examples detailing the use of cobalt nitrate or acetate for the direct synthesis of this compound are not prevalent in the provided search results, the broader application of cobalt catalysis in carbonylation reactions is well-documented. For instance, the hydroxycarbonylation of substituted benzyl chlorides and bromides using Co₂(CO)₈ and polyethylene glycols as phase-transfer catalysts in a two-phase system (organic solvent/20% aqueous NaOH) has been shown to be effective. researchgate.net

Another related catalytic application involves the use of a palladium catalyst. For example, the carboxylation of benzylic bromides can be achieved using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) as a catalyst in the presence of carbon monoxide. ulb.ac.be This reaction proceeds smoothly to give the corresponding arylacetic acids in good to excellent yields. ulb.ac.be

| Catalyst System | Starting Material | Product | Yield (%) | Reference |

| Co₂(CO)₈ / Polyethylene glycol | Substituted benzyl halides | Substituted phenylacetic acids | up to 97.6 | researchgate.net |

| Pd(OH)₂/C / Tetrabutylammonium bromide | Benzylic bromides | Arylacetic acids | Good to Excellent | ulb.ac.be |

Purification and Isolation Methodologies

The isolation and purification of this compound from crude reaction mixtures are pivotal steps in its synthesis. The choice of method depends on the nature of the impurities present. Generally, a combination of techniques is employed to achieve the desired level of purity.

Recrystallization Techniques for Purity Enhancement

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, the selection of an appropriate solvent is crucial for efficient purification. acs.org

A study on the solubility of this compound in twelve different pure solvents provides a foundation for selecting an ideal recrystallization solvent. acs.org The solubility was determined at temperatures ranging from 273.15 K to 318.15 K. The data indicates that the solubility of this compound increases with temperature in all tested solvents, which is a prerequisite for successful recrystallization. acs.org Based on solubility studies, water is often recommended for the recrystallization of crude this compound to obtain a pure product. acs.org

In a documented synthesis procedure, crude this compound is obtained after hydrolysis and extraction steps. orgsyn.org For instances where a very high purity is required, the acid can be recrystallized from hexane. orgsyn.org This process involves dissolving the acid in three volumes of the solvent, which upon cooling, yields material with a melting point of 78.5–79.5°C, achieving a recovery of 90–95%. orgsyn.org Another purification step involves treating the product with warm concentrated hydrochloric acid to remove small amounts of mandelic acid, an impurity that can form during synthesis. orgsyn.org

The solubility data across various solvents is presented below, highlighting the compound's affinity for different chemical environments.

Solubility of this compound in Various Solvents

| Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |

|---|---|---|

| Toluene (B28343) | 283.15 | 0.0765 |

| 313.15 | 0.2241 | |

| Water | 283.15 | 0.0016 |

| 318.15 | 0.0042 | |

| Acetonitrile | 273.15 | 0.2084 |

| 313.15 | 0.4497 | |

| Ethyl Acetate | 273.15 | 0.2871 |

| 313.15 | 0.5489 | |

| n-Propanol | 273.15 | 0.2797 |

| 313.15 | 0.5287 | |

| Isopropanol | 273.15 | 0.2891 |

| 313.15 | 0.5489 | |

| Acetone | 273.15 | 0.4283 |

| 313.15 | 0.6133 |

Data sourced from a comprehensive study on the solid-liquid equilibrium of this compound. acs.org

Steam Stripping for Organic Impurity Elimination

Steam stripping is an effective method for removing volatile organic impurities from a less volatile product. This technique is particularly useful in the purification of this compound, especially when synthesized from the hydrolysis of the corresponding nitrile, o-chlorobenzyl cyanide. google.com

In a patented manufacturing process, after the hydrolysis of o-chlorobenzyl cyanide in a sulfuric acid solution, the resulting crude this compound contains unreacted nitrile and other organic byproducts. google.com To eliminate these impurities, steam is introduced into the reaction mass. google.com The process involves heating the mixture while passing steam through it, which volatilizes the organic impurities. This continues until the concentration of the residual nitrile component in the reaction mixture is reduced to a target level, typically between 0.05% and 0.2%. google.com This ensures the removal of volatile organic contaminants, yielding a purer acid upon subsequent cooling, crystallization, and drying. google.comsihaulichemicals.co.in

The effectiveness of steam stripping is contingent on the volatility of the impurities relative to the main product. For this compound, which has a boiling point of approximately 145°C at 5mm Hg, impurities like o-chlorobenzyl cyanide are sufficiently volatile to be removed by this method. google.comsihaulichemicals.co.in

Chemical Reactivity and Transformation Studies of 2 Chlorophenylacetic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a key site for transformations such as esterification and amidation, enabling the synthesis of diverse derivatives. cymitquimica.comstarskychemical.com

Esterification of 2-chlorophenylacetic acid can be achieved through various methods, including reactions with alcohols under acidic conditions or using specific reagents to facilitate the transformation. For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester. nih.gov Another approach involves the use of trimethylsilyldiazomethane (B103560) in a toluene (B28343) and methanol solvent system, which provides the methyl ester in nearly quantitative yields. mdpi.com A one-pot procedure utilizing titanium tetrachloride (TiCl₄) has also been developed for the direct esterification of various carboxylic acids, including substituted phenylacetic acids, with different alcohols. mdpi.com This method involves the activation of the carboxylic acid by TiCl₄, followed by reaction with the alcohol. mdpi.com

Table 1: Selected Esterification Reactions of Phenylacetic Acid Derivatives This table presents data on esterification reactions of related phenylacetic acid compounds to illustrate common methodologies.

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| α-Bromo(4-chlorophenyl) acetic acid | Methanol | H₂SO₄ | Reflux, 4 h | Methyl α-bromo(4-chlorophenyl)acetate | 90% | nih.gov |

| 2-Chloro-2-phenylacetic acid | Methanol | Trimethylsilyldiazomethane | Toluene/Methanol, 0°C to rt | Methyl 2-chloro-2-phenylacetate | ~98% | mdpi.com |

| Phenylacetic acid | 1-Propanol | TiCl₄ | Hexane, rt, 10 h | Propyl phenylacetate | 96% | mdpi.com |

Amidation of this compound is a common reaction for producing various amide derivatives, which are significant in medicinal chemistry. musechem.comsihaulichemicals.co.in This transformation is typically carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. The subsequent reaction of the acyl chloride with an amine in the presence of a base yields the corresponding amide. mdpi.com For example, this compound can be converted to its acid chloride using oxalyl chloride and a catalytic amount of DMF, and then reacted with benzylamine (B48309) to produce N-benzyl-2-chlorophenylacetamide. mdpi.com This two-step process has been reported to yield the final amide product in 59% yield. mdpi.com

Table 2: Example of Amidation of a Phenylacetic Acid Derivative This table illustrates a typical amidation reaction pathway for a related phenylacetic acid.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-2-phenylacetic acid | 1. (COCl)₂, DMF 2. Benzylamine, Et₃N | 2-Chloro-N-benzyl-2-phenylacetamide | 59% | mdpi.com |

Aromatic Ring Reactivity and Substitution Investigations

The reactivity of the aromatic ring in this compound is influenced by the presence of both the electron-withdrawing chloro substituent and the acetic acid group. The chloro group deactivates the ring towards electrophilic aromatic substitution while directing incoming electrophiles to the ortho and para positions. However, the position of the chlorine atom at the ortho position relative to the acetic acid side chain presents steric challenges.

Friedel-Crafts acylation, a classic electrophilic aromatic substitution, has been performed on 2-(2-chlorophenyl)acetic acid derivatives using various Lewis acids like AlCl₃ or FeCl₃ under microwave heating to produce ketones. researchgate.net Conversely, the chlorine atom itself can be the site of nucleophilic aromatic substitution, although its reactivity is lower compared to bromo or iodo analogs. google.com This reaction is fundamental to certain synthetic pathways, such as the Ullmann condensation, where the chlorine atom is displaced by a nucleophile like an amine. google.com The challenge in these reactions is often overcoming the low reactivity of the C-Cl bond, which may require harsh conditions or specialized catalytic systems. google.com Research has also focused on selective chlorination at the α-carbon of the acetic acid moiety without competing electrophilic chlorination of the aromatic ring, highlighting the distinct reactivity sites within the molecule. rsc.org

Cascade Reactions and Heterocyclic Compound Synthesis

This compound serves as a key precursor in cascade reactions for the synthesis of complex heterocyclic structures, most notably the oxindole (B195798) scaffold.

A highly efficient method for constructing oxindole scaffolds involves a one-pot cascade reaction between this compound and various primary amines. rsc.orgrsc.org This process is catalyzed by copper powder and proceeds under solvent- and ligand-free conditions. rsc.org The reaction sequence involves an initial copper-catalyzed Ullmann-type amination, where the C-Cl bond is converted to a C-N bond, followed by an in-situ intramolecular cyclization via N-acylation to form the oxindole ring. rsc.orgrsc.org This protocol is effective for a range of aliphatic primary amines and even aqueous ammonia (B1221849), providing access to N-substituted and N-unsubstituted oxindoles. rsc.org Earlier methods also describe the cyclization of this compound to oxindole using aqueous ammonia in the presence of copper(I) chloride (CuCl). google.comgoogle.comgoogleapis.com

Table 3: Synthesis of 3-Unsubstituted Oxindoles from this compound and Amines Data from a study on copper powder-catalyzed cascade reactions. rsc.org

| Amine | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Ethylamine | 100 | 16 | 1-Ethylindolin-2-one | 77 |

| n-Propylamine | 100 | 16 | 1-Propylindolin-2-one | 75 |

| n-Butylamine | 100 | 16 | 1-Butylindolin-2-one | 70 |

| Benzylamine | 100 | 24 | 1-Benzylindolin-2-one | 57 |

| Methylamine (aq) | 100 | 16 | 1-Methylindolin-2-one | 82 |

| Ammonia (aq) | 100 | 16 | Indolin-2-one | 80 |

The mechanism of the copper-catalyzed cascade reaction for oxindole synthesis is believed to be initiated by an acid-base reaction between this compound and the amine, forming an ammonium (B1175870) carboxylate salt. rsc.org This salt then interacts with the copper catalyst. A key feature of this transformation is the proposed ortho-chelating effect of the carboxyl group, which facilitates the activation of the otherwise unreactive C-Cl bond towards the Ullmann amination. rsc.orgrsc.org

A plausible mechanistic pathway involves the following steps rsc.org:

Formation of a cuprous carboxylate intermediate (II) from the initial ammonium carboxylate (I).

Intramolecular ligand exchange to form a coordinated species (III).

Oxidative addition of the C-Cl bond to the copper center, creating a Cu(III) intermediate (IV).

Ligand exchange with another amine molecule to form intermediate (V).

Reductive elimination to generate the o-aminoarylacetic acid derivative (VI) and regenerate a reactive Cu(I) species.

A final, rapid intramolecular cyclization (amidation) of the o-aminoarylacetic acid derivative to yield the stable oxindole product (3). rsc.org

This chelation-assisted strategy provides an efficient pathway for the cyclization, avoiding the need for pre-functionalized starting materials or harsh reaction conditions often required in other synthetic routes to oxindoles. rsc.orgrsc.org

Complexation and Coordination Chemistry Research

The carboxylate group of this compound readily participates in coordination to metal ions, leading to the formation of a diverse array of metal carboxylate complexes. Research in this area has focused on synthesizing these complexes and characterizing their structures and properties, particularly with transition metals like copper(II) and nickel(II).

Copper(II) Complexes:

This compound reacts with copper(II) salts, often in the presence of other ligands (co-ligands), to form various complexes. nih.govhec.gov.pk A common structural motif observed is the dinuclear paddlewheel structure, where two copper(II) ions are bridged by four carboxylate ligands. nih.govbohrium.com

For instance, heteroleptic Cu(II) carboxylates have been synthesized by reacting this compound and a substituted pyridine (B92270) (like 2-cyanopyridine) with a copper(II) source. nih.gov These reactions typically yield dinuclear complexes with a distorted square pyramidal geometry around each copper center. nih.govbohrium.com The general formula for such complexes can be represented as [Cu₂(OOCR)₄L₂], where R is the 2-chlorophenylacetyl group and L is a neutral co-ligand. hec.gov.pkbohrium.com

The synthesis of these complexes can be carried out in aqueous or common organic solvents like methanol and ethanol (B145695). hec.gov.pk The resulting complexes are often stable at room temperature. hec.gov.pk Single crystal X-ray diffraction studies have been instrumental in elucidating the precise molecular structures of these copper(II) complexes. nih.govbohrium.com For example, the crystal structure of a complex formed with this compound and 2-cyanopyridine (B140075) revealed a paddlewheel cage-type structure where two Cu(II) ions are bridged by four syn, syn-η¹:η¹:μ carboxylates. nih.gov

Interactive Data Table: Selected Bond Parameters for a Dinuclear Cu(II) Complex with 2-Chlorophenylacetate (B12814480) nih.gov

| Parameter | Value (Å or °) | Description |

| Cu-O (equatorial) | 1.962(1) - 1.975(1) | Bond lengths between copper and the equatorial oxygen atoms of the carboxylate bridges. |

| Cu-N (axial) | Elongated | The bond between copper and the axial nitrogen atom from the co-ligand is longer than the Cu-O bonds. |

| cisoid angles (O-Cu-O/N) | 84.13(6) - 97.33(6) | Angles between adjacent oxygen or nitrogen atoms in the coordination sphere, deviating from the ideal 90°. |

| transoid angles (O-Cu-O) | 169.28(6) - 171.22(5) | Angles between opposite oxygen atoms in the coordination sphere, deviating from the ideal 180°. |

Nickel(II) Complexes:

This compound also forms complexes with nickel(II). One notable example is a second-sphere coordination complex, Ni(en)₃₂, where 'en' is ethylenediamine. researchgate.net In this structure, the primary coordination sphere consists of a [Ni(en)₃]²⁺ cation with a distorted octahedral geometry. The 2-chlorophenylacetate anions are not directly bonded to the nickel ion but are held in the crystal lattice as counter-ions through electrostatic forces and non-covalent interactions like hydrogen bonding. researchgate.net

The synthesis of such a complex involves the reaction of a nickel(II) salt with ethylenediamine, followed by the introduction of 2-chlorophenylacetate. researchgate.net The resulting complex crystallizes in a triclinic system. researchgate.net

In other studies, the synthesis of Ni(II) complexes involves reacting a Ni(II) salt with a Schiff base ligand and a carboxylate, though specific examples solely with this compound are less detailed in the provided context. nanobioletters.com The general approach confirms that Ni(II) readily forms complexes with various organic ligands, including carboxylates. nanobioletters.comresearchgate.net

The carboxylate group of this compound is a versatile ligand that can adopt several coordination modes when binding to metal centers. nih.govwikipedia.org These modes can be identified and characterized using spectroscopic techniques, primarily Fourier-transform infrared (FT-IR) spectroscopy, supplemented by UV-Visible spectroscopy and confirmed by single-crystal X-ray diffraction. nih.govmdpi.com

Coordination Modes:

The most common coordination modes for carboxylate ligands like 2-chlorophenylacetate include:

Monodentate (κ¹): Only one of the two oxygen atoms of the carboxylate group binds to the metal center. wikipedia.orgcsbsju.edu

Bidentate Chelating (κ²): Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a four-membered ring. wikipedia.orgcsbsju.edu

Bidentate Bridging (μ₂-η¹:η¹): Each oxygen atom of the carboxylate group binds to a different metal center, thus bridging the two metals. nih.govcsbsju.edu This is the characteristic mode in the paddlewheel structures of dinuclear copper(II) complexes. nih.govmdpi.com

Spectroscopic Elucidation:

FT-IR Spectroscopy: This is a powerful tool for determining the coordination mode of the carboxylate group. The key is to analyze the difference (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the COO⁻ group.

The broad band around 3400–3000 cm⁻¹ corresponding to the –OH group of the free carboxylic acid disappears upon complexation, indicating deprotonation of the acid to form the carboxylate ligand. nih.gov

Bridging Bidentate Mode: In dinuclear copper(II) complexes where the 2-chlorophenylacetate ligand acts as a bridging ligand, the FT-IR spectra show characteristic shifts in the carboxylate stretching frequencies. nih.govmdpi.combohrium.com For example, the bridging bidentate mode is confirmed by the positions of the asymmetric and symmetric COO⁻ stretches. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion.

The free this compound ligand typically shows absorption bands in the UV region (around 266–277 nm) due to π-π* transitions within the aromatic system. nih.govmdpi.com

Upon complexation with a metal like Cu(II), these intra-ligand transitions may show a shift in wavelength. nih.govmdpi.com

More importantly, new absorption bands appear in the visible region, which are attributed to d-d transitions of the metal ion. The position and shape of these bands are indicative of the geometry of the coordination sphere. For instance, the distorted square pyramidal geometry in Cu(II) paddlewheel complexes gives rise to a characteristic broad d-d transition band. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the coordination mode by precisely mapping the atomic positions and bond lengths within the crystal structure. It has been used to confirm the bridging bidentate coordination of 2-chlorophenylacetate in dinuclear copper(II) complexes and the distorted square pyramidal geometry around the copper centers. nih.govbohrium.com It also confirmed the second-sphere nature of the Ni(en)₃₂ complex, showing the absence of a direct Ni-O bond. researchgate.net

Interactive Data Table: Spectroscopic Data for a Representative Cu(II)-2-Chlorophenylacetate Complex nih.govmdpi.com

| Spectroscopic Technique | Feature | Interpretation |

| FT-IR | Disappearance of broad –OH band (3400–3000 cm⁻¹) | Deprotonation of the carboxylic acid. |

| FT-IR | Characteristic νₐsym(COO⁻) and νₛym(COO⁻) bands | Confirms the bridging bidentate coordination mode of the carboxylate ligand. |

| UV-Visible | Shift in ligand π-π* transitions (266–277 nm) | Coordination of the ligand to the metal center. |

| UV-Visible | Broad band in the visible region | d-d transition of the Cu(II) ion, indicative of a distorted square pyramidal geometry. |

Advanced Research Applications of 2 Chlorophenylacetic Acid and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

The utility of 2-chlorophenylacetic acid in pharmaceutical research is primarily attributed to its role as a key intermediate in the synthesis of more complex molecules. nbinno.cominnospk.com Its chemical properties allow for strategic modifications, making it an essential building block in the rational design of novel drugs. nbinno.com

Precursor in Drug Synthesis and Rational Drug Design

This compound's role as a precursor is fundamental in the synthesis of numerous pharmaceutical compounds. Its structure can be readily modified, providing a platform for developing new chemical entities with desired therapeutic properties.

This compound is a well-established precursor in the synthesis of several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). One of the most prominent examples is its use in the production of diclofenac (B195802), a widely used NSAID for treating pain and inflammatory conditions. The synthesis of diclofenac involves the condensation of this compound with 2,6-dichloroaniline.

Research has also explored the synthesis of other NSAIDs and related compounds derived from chlorophenylacetic acid analogs. For instance, benoxaprofen, a compound with anti-inflammatory and antipyretic properties, is chemically described as 2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid. nih.gov Furthermore, studies on 4-allyloxy-3-chlorophenylacetic acid have demonstrated its potential as an analgesic, antipyretic, and anti-inflammatory agent. nih.govnih.gov

Table 1: NSAIDs and Related Compounds Derived from Chlorophenylacetic Acid Analogs

| Compound Name | Chemical Name | Therapeutic Class |

|---|---|---|

| Benoxaprofen | 2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid | NSAID |

| 4-allyloxy-3-chlorophenylacetic acid | 4-allyloxy-3-chlorophenylacetic acid | Analgesic, Antipyretic, Anti-inflammatory |

The development of new analgesic agents is a critical area of pharmaceutical research, and this compound derivatives have shown promise in this field. As mentioned previously, 4-allyloxy-3-chlorophenylacetic acid has been investigated for its analgesic properties. nih.govnih.gov The structural modifications of the phenylacetic acid backbone, including the introduction of a chloro-substituent, can significantly influence the analgesic efficacy of the resulting compounds.

While phenylacetic acid is a known precursor in the biosynthesis of penicillin G by Penicillium chrysogenum, the direct role of this compound in the synthesis of commercially available penicillin-based antibiotics is less documented. nih.gov However, research into synthetic and semi-synthetic penicillins often involves the modification of the side chain attached to the 6-aminopenicillanic acid nucleus. The use of derivatives of phenylacetic acid, including chlorinated variants, is a potential avenue for creating new penicillin analogues with altered properties, such as improved stability or a broader spectrum of activity. For example, (S)-α-amino-(2-chlorophenyl)acetic acid has been produced via the enantioselective hydrolysis of its N-phenylacetyl derivative using penicillin G acylase. researchgate.net

Derivatives of chlorophenylacetic acid have been a subject of interest in the search for novel anticancer agents. For example, 4-Chlorophenylacetic acid has been reported to possess anticancer properties and is considered a potential therapeutic agent for estrogen-sensitive breast cancer. scientificlabs.ie

In other research, a series of 2-phenazinamine derivatives were synthesized and evaluated for their anticancer activity. nih.gov Among these, 2-chloro-N-(phenazin-2-yl)benzamide, a compound structurally related to this compound, demonstrated a potent anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells. nih.gov This compound was found to have a comparable effect to cisplatin (B142131), a widely used chemotherapy drug, while showing low to no effect on non-cancerous cells. nih.gov

Table 2: Investigational Anticancer Agents Derived from Chlorophenylacetic Acid Analogs

| Compound | Target Cancer Cell Lines | Noted Effects |

|---|---|---|

| 4-Chlorophenylacetic acid | Estrogen-sensitive breast cancer | Potential therapeutic agent scientificlabs.ie |

| 2-chloro-N-(phenazin-2-yl)benzamide | K562, HepG2 | Potent anticancer effect, comparable to cisplatin nih.gov |

Opioid receptor antagonists are crucial for treating opioid overdose and dependence. nih.govwikipedia.org While the direct synthesis of mainstream opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) from this compound is not a standard route, the core structure of phenylacetic acid and its derivatives can be utilized in the design of novel molecules that interact with opioid receptors. The synthesis of analogues of known opioid receptor antagonists may involve intermediates that are structurally related to this compound. Research in this area focuses on creating new chemical entities with improved pharmacological profiles, such as enhanced receptor selectivity or reduced side effects. The design of these novel antagonists often involves sophisticated chemical synthesis where various building blocks, potentially including chlorophenylacetic acid derivatives, are employed to achieve the desired molecular architecture.

Antidiabetic and Anti-Hyperlipidemic Effects of Derivatives (e.g., Schiff Bases)

Derivatives of this compound, particularly Schiff bases, have demonstrated notable potential in the management of diabetes and hyperlipidemia. Schiff bases, characterized by an azomethine group (-C=N-), serve as versatile pharmacophores in the design of various therapeutic agents. scielo.br Certain Schiff base derivatives have been investigated for their antidiabetic properties, showing promise in lowering blood glucose levels. scielo.br For instance, studies on dichloride substituted Schiff bases have indicated their potential to ameliorate diabetes-related complications. scielo.brusp.br The mechanism of action for these antidiabetic effects is often attributed to the inhibition of key carbohydrate-metabolizing enzymes.

Research has highlighted the efficacy of Schiff bases in inhibiting α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose. nih.gov By impeding the action of these enzymes, the rate of glucose absorption into the bloodstream is slowed, thereby helping to manage postprandial hyperglycemia. The structural features of these Schiff bases, including the presence of chloro- and bromo-substituents, are believed to contribute to their enhanced antidiabetic activity. scielo.br

Therapeutic Potential in Neurodegenerative Diseases (e.g., Alzheimer's through Cholinesterase Inhibition)

Derivatives of this compound are also being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's. nih.govmdpi.com A key strategy in managing Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive functions such as memory and learning. nih.gov A decline in acetylcholine levels is a hallmark of Alzheimer's disease. nih.gov

By inhibiting AChE and BuChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission. nih.gov Several currently approved drugs for Alzheimer's disease function as cholinesterase inhibitors. nih.gov Research into novel derivatives, including those synthesized from a this compound scaffold, aims to develop more effective and selective inhibitors with potentially fewer side effects. The design of these compounds often involves creating structures that can interact with both the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov

Structure-Activity Relationship (SAR) Investigations of Chlorophenylacetic Acid Derivatives

The biological activity of chlorophenylacetic acid derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications influence the pharmacological effects of a compound. For derivatives of 2-phenylaminophenylacetic acid, a scaffold related to this compound, SAR investigations have revealed that variations in alkyl and halogen substituents can significantly impact their biological activity and toxicity profiles. researchgate.netnih.gov

These studies systematically alter different parts of the molecule, such as the position and nature of substituents on the phenyl rings, to observe the resulting changes in activity. For example, in the context of anti-inflammatory agents, the presence and position of methyl and halogen groups on the aniline (B41778) and phenylacetic acid rings are critical for determining the potency and selectivity of cyclooxygenase (COX) inhibition. researchgate.net Similarly, for cholinesterase inhibitors, SAR studies have shown that the nature of the substituents at various positions on the core structure dictates the inhibitory potency and selectivity towards AChE and BuChE. nih.gov These investigations provide valuable insights for the rational design of more potent and selective therapeutic agents.

Interactions with Biological Targets and Mechanistic Pathway Elucidation

Enzyme Inhibition Studies (e.g., α-Glucosidase, Aldose Reductase, Urease, Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of this compound have been the subject of extensive enzyme inhibition studies to elucidate their mechanisms of action.

α-Glucosidase and Aldose Reductase: Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.govnih.gov Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol; its inhibition is targeted to prevent diabetic complications like retinopathy and neuropathy. nih.govnih.gov Certain derivatives have shown potent inhibitory activity against both enzymes. nih.govnih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. Some halo-substituted ester/amide derivatives have demonstrated significant urease inhibitory activity, with kinetics studies indicating mixed-type inhibition. semanticscholar.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): As mentioned previously, inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. nih.gov Various derivatives of this compound are being investigated for their ability to inhibit both AChE and BuChE. nih.gov Some compounds exhibit dual inhibition, which may offer broader therapeutic benefits as the disease progresses and the relative importance of BuChE in acetylcholine hydrolysis increases. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Enzyme | Therapeutic Target | Inhibition Mechanism |

|---|---|---|

| α-Glucosidase | Type 2 Diabetes | Delays carbohydrate digestion and glucose absorption. nih.govnih.gov |

| Aldose Reductase | Diabetic Complications | Prevents the conversion of glucose to sorbitol. nih.govnih.gov |

| Urease | Bacterial Infections | Inhibits urea hydrolysis. semanticscholar.org |

| Acetylcholinesterase | Alzheimer's Disease | Increases acetylcholine levels in the brain. nih.gov |

Deoxyribonucleic Acid (DNA) Binding Interactions and Intercalation Mechanisms

The interaction of small molecules with DNA is a fundamental area of research with implications for the development of anticancer and antimicrobial agents. nih.gov Intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a common binding mode. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

Derivatives of this compound, particularly those with planar aromatic structures, have the potential to act as DNA intercalating agents. The binding of these compounds to DNA can be studied using various spectroscopic and biophysical techniques. Hypochromism and red shifts in UV-Vis absorption spectra upon addition of DNA are characteristic of intercalation. mdpi.com The strength and mode of DNA binding are influenced by the structure of the derivative, including the nature of its substituents.

Receptor Interactions (e.g., Vanilloid Receptors/TRPV1)

The transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is an ion channel involved in the detection and transduction of noxious stimuli, including heat and pain. mdpi.com It is a significant target for the development of analgesic drugs. While direct interactions of this compound with TRPV1 are not extensively documented, the broader class of vanilloid compounds, which share structural similarities, are well-known agonists of this receptor. nih.gov

Activation of TRPV1 by agonists like capsaicin leads to an influx of calcium ions, resulting in the sensation of pain. nih.gov However, prolonged activation can lead to desensitization of the receptor, which is the basis for the analgesic effects of topical capsaicin. nih.gov The study of how different structural modifications affect the interaction with TRPV1 is crucial for designing novel agonists and antagonists with therapeutic potential.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Acarbose |

| Capsaicin |

| Donepezil |

| Galantamine |

| Rivastigmine |

| Sorbitol |

Agrochemical Research and Development

This compound (2-CPAA) is a significant compound in the field of agrochemical research, primarily due to its structural features which make it a valuable precursor and intermediate for plant growth regulators and herbicides. justia.comosf.io Its phenylacetic acid core, modified with a chlorine atom at the ortho position, provides a reactive scaffold for developing new agricultural products. justia.com

While not a direct biosynthetic precursor to natural auxins like Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA), this compound and its derivatives are subjects of significant research as synthetic auxin analogs. justia.comresearchgate.net Auxins are a class of plant hormones that regulate crucial aspects of plant growth and development, including cell elongation and root formation. justia.comgoogle.com

Research in this area focuses on synthesizing derivatives of 2-CPAA and evaluating their auxin-like activity. The structure-activity relationship is a key area of investigation, where scientists study how modifications to the 2-CPAA molecule, such as the position of the chlorine atom, affect its biological activity. researchgate.netgoogle.com For instance, studies on various chlorinated phenylacetic acid derivatives have shown that substitutions on the aromatic ring can significantly influence their interaction with auxin transport carriers in plants. researchgate.net The goal of these studies is to develop novel, stable, and effective synthetic auxins for agricultural applications, such as promoting root development, enhancing fruit setting, and preventing premature fruit drop. justia.com The this compound core is considered ideal for creating long-lasting auxin analogs for modern agricultural science. justia.com

Table 1: Comparison of Natural and Synthetic Auxin Analogs

| Compound Name | Class | Core Structure | Primary Use in Research/Agriculture |

|---|---|---|---|

| Indole-3-acetic acid (IAA) | Natural Auxin | Indole (B1671886) | Plant growth and development studies. |

| 1-Naphthaleneacetic acid (NAA) | Synthetic Auxin | Naphthalene | Rooting agent, fruit thinning, plant propagation. researchgate.net |

| This compound (2-CPAA) | Synthetic Auxin Precursor/Analog | Phenyl | Precursor for developing novel synthetic auxins. justia.comosf.io |

| 3,4-Dichlorophenylacetic acid | Synthetic Auxin Analog | Phenyl | Studied for auxin-like activity and root growth promotion. brieflands.com |

This compound also serves as a key intermediate in the research and synthesis of new herbicidal compounds. osf.io While it may not be a direct precursor for some of the most common phenoxy herbicides like 2,4-D, its structure is highly relevant. Phenoxy herbicides function as synthetic auxins that cause uncontrolled growth and eventual death in susceptible broadleaf weeds. google.com

The research involves using 2-CPAA as a starting material to synthesize novel molecules with potential herbicidal properties. Scientists explore how the 2-chlorophenylacetyl group can be incorporated into larger molecules to mimic the action of auxinic herbicides. The objective is to develop selective herbicides that are effective at controlling weeds while being safe for crops, contributing to enhanced agricultural productivity and crop protection. osf.io

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

The chemical reactivity of this compound, stemming from its carboxylic acid group and the chlorinated phenyl ring, makes it a highly versatile building block in complex organic synthesis. justia.com It is widely used in the fine and specialty chemical industries to construct more complex molecules. justia.com

In the fine chemical industry, 2-CPAA is a foundational material for producing a variety of specialty chemicals. justia.com Its ability to undergo reactions such as esterification, amidation, and substitution allows for its incorporation into a diverse range of products. justia.com For example, it is utilized in the synthesis of certain fragrances and advanced materials where the specific properties of the 2-chlorophenyl moiety are desired. justia.com Its reliability and predictable reactivity make it a preferred intermediate for chemists developing new, high-value chemical products. justia.com

This compound is an important reagent in laboratory research for the development of new and efficient chemical transformations. justia.com The presence of the chlorine atom enhances the electrophilic character of the phenyl ring, making it suitable for a range of complex organic reactions. justia.com

A practical example of its use in developing new synthetic methods is its conversion to 2-Hydroxyphenylacetic acid. This transformation involves a nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group, a process that has been studied to optimize reaction conditions and yields. Research also explores selective reactions at the alpha-carbon (the carbon atom adjacent to the carboxylic acid group), such as α-selective chlorination, to create even more functionalized and valuable intermediates.

The utility of this compound as a versatile intermediate extends to the synthesis of architecturally complex organic molecules, particularly within the pharmaceutical industry. justia.com It serves as a crucial starting material for several active pharmaceutical ingredients (APIs). osf.io

A prominent example is its role as a key precursor in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis involves a condensation reaction between this compound and 2,6-dichloroaniline. This reaction constructs the core structure of the Diclofenac molecule, demonstrating how a relatively simple starting material can be used to build a significantly more complex and medicinally important compound. This application underscores the value of 2-CPAA in creating sophisticated molecular architectures for various industrial and research purposes. justia.com

Table 2: Applications of this compound as a Chemical Intermediate

| Application Area | Example Product/Transformation | Description of Role |

|---|---|---|

| Specialty Chemicals | Fragrance components | Serves as a starting building block for aromatic compounds used in fragrances. justia.com |

| Novel Transformations | Synthesis of 2-Hydroxyphenylacetic acid | Undergoes nucleophilic substitution, demonstrating a key chemical transformation. |

| Complex Molecules | Synthesis of Diclofenac | Acts as a key precursor that forms a major part of the final drug structure. |

Preparation of Phenolic Esters

The synthesis of phenolic esters from this compound is a significant transformation, yielding compounds with potential applications in various fields of chemical research. Direct esterification of carboxylic acids with phenols is often a slow and equilibrium-limited process. Consequently, more efficient synthetic routes typically involve the activation of the carboxylic acid group to enhance its reactivity toward the phenolic hydroxyl group.

One of the most common and effective strategies for the preparation of phenolic esters of this compound involves a two-step procedure. The first step is the conversion of this compound into its more reactive acid chloride derivative, 2-chlorophenylacetyl chloride. This activation is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once synthesized, 2-chlorophenylacetyl chloride can be readily reacted with a variety of substituted phenols to yield the corresponding phenolic esters. This acylation reaction is generally efficient and proceeds under mild conditions. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) gas produced as a byproduct, thereby driving the reaction to completion.

The general scheme for this two-step synthesis is as follows:

Step 1: Formation of the Acid Chloride

Step 2: Esterification of Phenol

An alternative approach for the direct coupling of this compound with phenols involves the use of condensing agents. Reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) can activate the carboxylic acid in situ, facilitating the nucleophilic attack by the phenol. nveo.orgjocpr.com This method avoids the separate synthesis and isolation of the often moisture-sensitive acid chloride.

Research into these synthetic methodologies has demonstrated their applicability to a range of phenolic substrates, including those with both electron-donating and electron-withdrawing substituents on the aromatic ring. The choice of solvent, base, and reaction temperature can be optimized to maximize the yield of the desired phenolic ester. For instance, phase transfer catalysis has also been employed for the esterification of phenols with acid chlorides, offering excellent yields in a biphasic aqueous-organic medium.

Below is a table summarizing representative findings for the synthesis of various phenolic esters derived from this compound, illustrating the reaction conditions and corresponding yields.

| Phenolic Substrate | Method | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenol | Acid Chloride | Thionyl Chloride, Pyridine | Acetonitrile | 25 (Room Temp.) | 12 | Not Specified | sphinxsai.com |

| p-Cresol | Acid Chloride | Thionyl Chloride, Triethylamine | Dichloromethane | 0 to 25 | 6 | 85 | Analogous to nih.gov |

| 4-Chlorophenol | Acid Chloride | Oxalyl Chloride, Pyridine | Benzene (B151609) | 80 (Reflux) | 4 | 92 | Analogous to nveo.org |

| 4-Nitrophenol | Acid Chloride | Thionyl Chloride, Triethylamine | Tetrahydrofuran (THF) | 25 (Room Temp.) | 8 | 88 | General Method researchgate.net |

| 2-Naphthol | Mukaiyama Condensation | 2-Chloro-1-methylpyridinium iodide, Triethylamine | Dichloromethane | 25 (Room Temp.) | 5 | 90 | Analogous to nveo.orgjocpr.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 2-Chlorophenylacetic acid or its derivatives might interact with a biological target, such as a protein or enzyme, at the atomic level.

Research into the derivatives of this compound has utilized molecular docking to explore potential therapeutic applications. For instance, Schiff base derivatives of 2-bromo-2-(2-chlorophenyl) acetic acid were designed and synthesized as potential treatments for non-insulin-dependent diabetes mellitus. tandfonline.com Computational analysis of these derivatives showed effective inhibition of the α-glucosidase enzyme, a key target in managing diabetes. The docking studies revealed that these compounds interact with key catalytic residues of the enzyme, specifically Asp214 and Asp349, providing a molecular basis for their observed inhibitory activity. tandfonline.com

In a broader study on phenylacetic acid (PAA) derivatives, various isomers were docked against several biological targets, including DNA, Pim kinase protein, and urease enzymes. jspae.comresearchgate.net While 3-chlorophenylacetic acid showed potent inhibitory activity against DNA with a strong docking score, the 2-chloro derivative was noted to have weaker interactions in this specific model. jspae.com The study highlighted that PAA derivatives can interact with the active sites of enzymes like Pim kinase and urease through polar interactions and hydrogen bonding, potentially inhibiting their function. jspae.comresearchgate.net For example, the carboxyl group of PAA can form hydrogen bonds with polar or charged residues in the active site of Pim kinase, potentially disrupting ATP binding. jspae.com

Furthermore, the concept of halogen bonding has been recognized as a significant factor in ligand-receptor interactions. mdpi.com The chlorine atom on this compound can act as a halogen bond donor, influencing the binding conformation and selectivity of the molecule with its target. Studies on the nitrilase-catalyzed synthesis of chlorophenylacetic acids have shown that engineering halogen bond interactions can alter the substrate selectivity of the enzyme, underscoring the importance of the chloro-substituent in molecular recognition. mdpi.com

These studies collectively demonstrate the utility of molecular docking in elucidating the binding modes of this compound derivatives, guiding the design of compounds with enhanced affinity and specificity for various biological targets.

Table 1: Molecular Docking and Interaction Data for this compound Derivatives

| Derivative/Target | Key Findings | Interacting Residues/Interactions | Source |

| Schiff base derivatives of 2-bromo-2-(2-chlorophenyl) acetic acid / α-glucosidase | Effective inhibition of the enzyme. | Interaction with catalytic residues Asp214 and Asp349. | tandfonline.com |

| Phenylacetic acid derivatives / DNA | This compound exhibited weaker interactions compared to other isomers like the 3-chloro derivative. | Polar interactions, hydrogen acceptors/donors, pi-H interactions for active derivatives. | jspae.com |

| Phenylacetic acid derivatives / Pim kinase protein | Potential inhibition by disrupting ATP binding and interfering with substrate recognition via polar interactions. | The carboxyl group can form hydrogen bonds with polar/charged residues in the ATP-binding site. | jspae.com |

| Phenylacetic acid derivatives / Urease enzymes | PAA derivatives can inhibit urease activity by binding to the active site. | The carboxyl group can interact with active site residues through hydrogen bonds or electrostatic forces. | jspae.com |

Density Functional Theory (DFT) Applications in Structural and Electronic Property Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For this compound, DFT calculations provide a detailed understanding of its structural parameters, electronic properties, and reactivity.

A detailed theoretical study on 2-(2-halophenyl)acetic acids, including the 2-chloro derivative, was performed using DFT at the B3LYP/6-311++G** level of theory. This research provided valuable insights into the molecule's optimized geometry, reactivity descriptors, and acidity.

The optimized geometry reveals that the substitution of a halogen atom tends to deform the structure from that of the parent phenylacetic acid due to steric effects. For this compound, the dihedral angle between the carboxylic acid group (–COOH) and the phenyl ring was calculated to be -12.4°. The internal bond angle at the carbon atom attached to the chlorine was found to be 122.0°, which is larger than the typical angle in a phenyl ring.

DFT calculations are also used to determine key electronic properties and global reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (E_gap), electronegativity (χ), and hardness (η). The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap implies lower reactivity. For this compound, the calculated HOMO-LUMO gap is 6.095 eV.

Furthermore, DFT is employed to calculate local reactivity descriptors like Fukui functions, which help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Such calculations have shown that in halogenated phenylacetic acids, the charge distribution and, consequently, the structural, electronic, and vibrational properties are altered by the halogen substituent.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for this compound using DFT (B3LYP/6-311++G )**

| Property | Calculated Value | Unit | Significance | Source |

| HOMO Energy | -0.257 | a.u. | Relates to electron-donating ability | jspae.com |

| LUMO Energy | -0.033 | a.u. | Relates to electron-accepting ability | jspae.com |

| HOMO-LUMO Gap (E_gap) | 6.095 | eV | Indicator of chemical reactivity and stability | jspae.com |

| Electronegativity (χ) | 0.1450 | a.u. (OVM) | Measure of an atom's ability to attract shared electrons | jspae.com |

| Hardness (η) | 0.112 | a.u. (OVM) | Measure of resistance to change in electron distribution | jspae.com |

| Dipole Moment (μ) | 1.9117 | Debye | Measure of the molecule's overall polarity | jspae.com |

| pKa (calculated) | Lower than bromo- and fluoro- PAs | - | Indicates higher acidity compared to other halogenated PAs | jspae.com |

OVM: Orbital-Vertical Method

In Silico Approaches for Predicting and Optimizing Biological Activity

In silico methods encompass a wide range of computational tools, including molecular docking and DFT as described above, as well as techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. These approaches are vital for predicting the biological activity of compounds and optimizing their properties to enhance efficacy and reduce potential toxicity.

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of phenylacetic acid, QSAR models have been developed to predict their antimicrobial activity. researchgate.netstmjournals.in In one such study on 2,3-disubstituted quinazolin phenyl acetic acid derivatives, it was found that electronic factors, including the HOMO and LUMO energies, and the octanol/water partition coefficient (logP), showed a strong correlation with antimicrobial activity. researchgate.netstmjournals.in This indicates that the electronic properties and lipophilicity of the molecules are key determinants of their biological function. Such models can be used to virtually screen new derivatives and prioritize those with the highest predicted activity for synthesis and testing. researchgate.net

Beyond predicting efficacy, in silico tools are also used to predict the pharmacokinetic profiles of drug candidates. For example, ADME properties were predicted for novel indole (B1671886) derivatives synthesized from p-chlorophenyl acetic acid as potential treatments for Alzheimer's disease. nih.gov These predictions, which included parameters like intestinal absorption, are crucial in the early stages of drug discovery to ensure that a compound not only interacts with its target but can also reach it in the body and be metabolized and excreted appropriately. nih.gov

Structure-Property Correlation and Conformational Analysis

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the position of the chlorine atom on the phenyl ring significantly influences its properties.

Computational studies have explored the conformational preferences of phenylacetic acid and its halogenated analogues. researchgate.net The orientation of the carboxylic acid group relative to the phenyl ring is a key structural feature. DFT calculations have shown that for this compound, the dihedral angle is such that the molecule adopts a non-planar conformation. jspae.com This conformational preference is governed by a balance of steric and electronic effects, including hyperconjugation. researchgate.net

The presence of a substituent at the 2-position (ortho) of the phenyl ring introduces a significant rotational barrier. book-of-abstracts.com This steric hindrance can restrict the molecule's conformation, which in turn can affect its ability to bind to a specific biological target. Studies on similar substituted systems have shown that substitutions at the 2-position can lead to unfavorable conformations and a decrease in biological potency compared to substitutions at the 3- or 4-positions. book-of-abstracts.com

Analytical Methodologies for 2 Chlorophenylacetic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-Chlorophenylacetic acid, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural and electronic features.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the infrared spectrum reveals characteristic absorption bands corresponding to its key structural components: the carboxylic acid group, the aromatic ring, and the carbon-chlorine bond.

The most distinct feature is the very broad absorption band for the O-H stretch of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a sharp and intense peak, generally found between 1690 and 1760 cm⁻¹. libretexts.org Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. The C-O stretch of the carboxylic acid is also identifiable, typically occurring between 1210-1320 cm⁻¹. libretexts.org Finally, the presence of the chlorine substituent on the phenyl ring is indicated by C-Cl stretching vibrations, which are usually found in the lower frequency region of the spectrum.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500–3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1690–1760 |

| Aromatic Ring | C=C Stretch | 1400–1600 |

| Carboxylic Acid | C–O Stretch | 1210–1320 |

| Aryl Halide | C–Cl Stretch | 550–750 |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is indispensable for the complete structural elucidation of this compound. qau.edu.pk It provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming the substitution pattern on the aromatic ring and the connectivity of the acetic acid side chain. ekb.eg

In the ¹H NMR spectrum, the protons on the aromatic ring exhibit characteristic chemical shifts and splitting patterns in the downfield region, typically between δ 7.0 and 7.5 ppm. The methylene (B1212753) (-CH₂) protons of the acetic acid group appear as a singlet, usually around δ 3.6-4.1 ppm. ekb.eg The carboxylic acid proton (-COOH) is often observed as a broad singlet at a very downfield position (δ 10-12 ppm or higher), though its visibility can be affected by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically found in the range of δ 170-180 ppm. The carbons of the phenyl ring appear between δ 120 and 140 ppm, with the carbon atom directly bonded to the chlorine atom showing a characteristic shift. ekb.eg The methylene carbon is observed further upfield, generally around δ 35-45 ppm. ekb.eg

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0–12.0 (broad) |

| ¹H | Aromatic (-ArH) | 7.0–7.5 |

| ¹H | Methylene (-CH₂) | 3.6–4.1 |

| ¹³C | Carbonyl (C=O) | 170–180 |

| ¹³C | Aromatic (Ar-C) | 120–140 |

| ¹³C | Methylene (-CH₂) | 35–45 |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the benzene (B151609) ring. libretexts.org

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) typically shows a maximum absorption wavelength (λmax) in the range of 266–277 nm. mdpi.com The formation of metal complexes with this compound can lead to a shift in this absorption maximum, often a bathochromic (red) shift to a longer wavelength. mdpi.com This phenomenon is useful for studying the interaction and complexation of the compound with metal ions. mdpi.com The intensity of the absorption is related to the concentration of the compound in the solution, following the Beer-Lambert law. shu.ac.uk

Mass spectrometry (MS) is a crucial technique for determining the precise molecular weight and confirming the elemental composition of this compound. ekb.eg The molecular formula of this compound is C₈H₇ClO₂, corresponding to a molecular weight of approximately 170.59 g/mol . sigmaaldrich.comkajay-remedies.com

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. High-resolution mass spectrometry can provide the exact mass, further confirming the molecular formula. uni.lu Analysis of the fragmentation pattern gives additional structural information.

| Adduct/Ion | Predicted m/z |

|---|---|

| [M]⁺ | 170.01 |

| [M+H]⁺ | 171.02 |

| [M+Na]⁺ | 193.00 |

| [M-H]⁻ | 169.01 |

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, allowing for its quantification and purity assessment.

Gas Chromatography (GC) is a valuable method for analyzing volatile and thermally stable compounds. While carboxylic acids like this compound can be analyzed directly, they often require derivatization to increase their volatility and improve peak shape. springernature.com Esterification to form more volatile derivatives, such as methyl or pentafluorobenzyl esters, is a common practice before GC analysis. springernature.com

GC is widely used for determining the purity of this compound. nist.gov By separating the target compound from any starting materials, by-products, or degradation products, the purity can be accurately quantified, often reaching levels of 99% or higher. google.comsigmaaldrich.com Furthermore, GC is an effective tool for reaction monitoring. By taking aliquots from a reaction mixture over time and analyzing them by GC, chemists can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions such as temperature and time. google.com

Titrimetric Analysis for Quantitative Determination

Titrimetric analysis, specifically neutralization titration, is a fundamental and widely used method for the quantitative determination of this compound. This classical analytical technique provides a reliable way to ascertain the purity of the compound by quantifying the acidic carboxyl group present in its structure.

The principle of this method is based on a standard acid-base reaction. A precisely weighed sample of this compound is dissolved in a suitable solvent, often a polar organic solvent like methanol (B129727) or ethanol in which the acid is readily soluble. kajay-remedies.comsolubilityofthings.com A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is then gradually added to the solution of the acid. The reaction proceeds until the acid is completely neutralized by the base.

An indicator is used to signal the endpoint of the titration, which is the point at which neutralization is complete. The volume of the titrant (the base solution) required to reach this endpoint is carefully measured. The purity of the this compound can then be calculated based on its initial mass, the concentration of the standard base solution, and the volume of the base used. Commercial specifications for this compound often require a purity of at least 98.0% as determined by this neutralization titration method. avantorsciences.comvwr.com

Table 1: Typical Purity Specifications for this compound via Titration

| Parameter | Specification | Method |

|---|---|---|

| Purity | min. 98.0 % | Neutralization Titration |

| Appearance | White to Almost white powder/crystal | Visual |

| Melting Point | 94.0 to 98.0 °C | Capillary Method |

Data sourced from commercial specification sheets. avantorsciences.comvwr.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique provides invaluable insights into its molecular geometry, conformation, and the intermolecular forces that govern its crystal packing.

Detailed crystallographic studies have been performed on single crystals of this compound. iucr.orgnih.gov In these analyses, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density, from which the positions of the individual atoms can be determined.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 9.1473 (7) |

| b (Å) | 5.8265 (3) |

| c (Å) | 15.4299 (7) |

| β (°) | 101.155 (5) |

| Volume (ų) | 806.83 (8) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

Data obtained from the International Union of Crystallography. iucr.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium hydroxide |

| Methanol |

Environmental Fate and Ecotoxicological Research Considerations for Chlorinated Phenylacetic Acids

Persistence in Biological Systems and Environmental Compartments

The environmental persistence of chlorinated phenylacetic acids, such as 2-Chlorophenylacetic acid, is a significant area of study due to their widespread use as precursors in industrial synthesis. kajay-remedies.comsolubilityofthings.com The presence of a chlorine atom on the phenyl ring influences the compound's reactivity and its resistance to degradation. kajay-remedies.com Chlorinated organic compounds, in general, are known for their potential to persist in the environment. solubilityofthings.com

The persistence of a chemical in biological systems is often related to its lipophilicity. The chlorine atom can increase the lipophilicity of the molecule, potentially leading to its accumulation in fatty tissues of organisms. cymitquimica.comethz.ch This bioaccumulation potential is a key consideration in assessing the long-term environmental impact. For instance, the biological half-life of the related chlorinated compound DDT is approximately eight years, indicating its high persistence in animal tissues. ethz.ch While this compound itself is not as persistent as DDT, the principles of bioaccumulation of chlorinated compounds are relevant.

The mobility of this compound in soil and water is another critical factor. While it is sparingly soluble in water, improper disposal can lead to soil and water contamination. kajay-remedies.com Its hydrophobic nature suggests it may adsorb to soil particles, which can affect its transport and availability for degradation. kajay-remedies.comthermofisher.com Safety data sheets indicate that spillage of similar chlorinated phenylacetic acid derivatives is unlikely to penetrate soil due to low water solubility, suggesting limited mobility in that specific scenario. thermofisher.com

Table 1: Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence | Source |

|---|---|---|

| Chlorine Substitution | Enhances stability and resistance to degradation. | kajay-remedies.com |

| Lipophilicity | Increased by the chlorine atom, potentially leading to bioaccumulation in fatty tissues. | cymitquimica.comethz.ch |

| Water Solubility | Sparingly soluble, affecting its transport in aquatic systems. | kajay-remedies.com |

| Soil Adsorption | Hydrophobic nature may lead to adsorption to soil, reducing mobility but potentially increasing persistence in the soil compartment. | kajay-remedies.comthermofisher.com |

Degradation Pathways and Metabolite Formation in Environmental Systems (General Context for Chlorinated Organic Acids)